molecular formula C19H22ClN3O B5541715 4-(4-chlorophenyl)-N-(4-ethoxybenzylidene)-1-piperazinamine

4-(4-chlorophenyl)-N-(4-ethoxybenzylidene)-1-piperazinamine

Cat. No. B5541715
M. Wt: 343.8 g/mol
InChI Key: CZTBTECYXFUJLN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of arylpiperazine derivatives, including compounds similar to 4-(4-chlorophenyl)-N-(4-ethoxybenzylidene)-1-piperazinamine, often involves multi-step chemical processes that incorporate N-dealkylation, a common metabolic pathway for these compounds. This process is crucial for understanding the pharmacokinetic behavior and the synthesis design of such molecules (Caccia, 2007)(Caccia, 2007).

Molecular Structure Analysis

Piperazine derivatives are characterized by a six-membered ring containing two nitrogen atoms opposite each other. This structure is pivotal for the compound's interaction with various biological targets. Modifications to the piperazine nucleus, such as the introduction of chlorophenyl and ethoxybenzylidene groups, significantly impact the compound's medicinal potential by altering its pharmacokinetic and pharmacodynamic properties (Rathi et al., 2016)(Rathi et al., 2016).

Chemical Reactions and Properties

Arylpiperazine derivatives undergo extensive metabolism, primarily through CYP3A4-dependent N-dealkylation, leading to various metabolites with distinct pharmacological effects. The formation of these metabolites and their distribution in tissues, including the brain, are critical for the therapeutic effects and potential side effects of these compounds (Caccia, 2007)(Caccia, 2007).

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis and Antimicrobial Activities : A study by Bektaş et al. (2010) involved the synthesis of various derivatives, including 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one, which was then converted to a Schiff base and Mannich base derivatives. These compounds were screened for their antimicrobial activities, showing good or moderate activities against test microorganisms (Bektaş et al., 2010).

  • Affinity for Dopamine Receptors : Perrone et al. (2000) conducted a structure-affinity relationship study on derivatives, including modifications on the amide bond and alkyl chain. This research focused on binding profiles at dopamine D(4) and D(2), serotonin 5-HT(1A), and adrenergic alpha(1) receptors (Perrone et al., 2000).

  • Melanocortin-4 Receptor Ligands : Tran et al. (2008) synthesized piperazinebenzylamine derivatives for binding affinities at the human melanocortin-4 receptor. The synthesized compounds showed similar or lower potency compared to acyclic analogs (Tran et al., 2008).

Pharmacological Applications

  • Cardiotropic Activity : Mokrov et al. (2019) synthesized a group of new 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines and explored their cardiotropic activity. One of the compounds showed significant antiarrhythmic activity in arrhythmia models (Mokrov et al., 2019).

  • Antihistamine Properties : Arlette (1991) discussed cetirizine, a piperazine antihistamine, which is a metabolite of hydroxyzine and acts as a selective H1 histamine receptor antagonist. It is effective in the treatment of urticaria and allergic rhinitis (Arlette, 1991).

  • Anti-Inflammatory and Analgesic Agents : Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, showing significant COX-2 inhibition and analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Chemical Synthesis and Analysis

  • Synthesis Techniques : Various studies have focused on the synthesis of 1-(2,3-dichlorophenyl)piperazine and other related compounds, exploring different synthetic pathways and confirming structures through spectral analysis (Quan, 2006), (Li Ning-wei, 2006).

  • Inhibitory Activity Toward Phosphodiesterase 5 : Watanabe et al. (2000) synthesized 4-(3-chloro-4-methoxybenzyl)aminophthalazines and evaluated their inhibitory activity toward phosphodiesterase 5 (PDE5) and vasorelaxant activity in coronary arteries (Watanabe et al., 2000).

  • Metabolism and Toxicological Analysis : Studies on the metabolism and toxicological analysis of related compounds have been conducted using techniques like gas chromatography-mass spectrometry, providing insights into metabolic pathways and biotransformation (Staack & Maurer, 2004).

properties

IUPAC Name

N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(4-ethoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c1-2-24-19-9-3-16(4-10-19)15-21-23-13-11-22(12-14-23)18-7-5-17(20)6-8-18/h3-10,15H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTBTECYXFUJLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=NN2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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